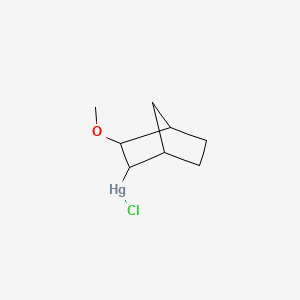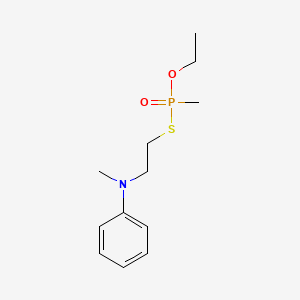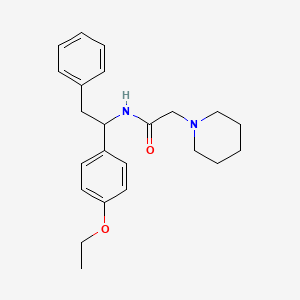
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide is a complex organic compound with a molecular formula of C22H28N2O3. This compound is characterized by the presence of a piperidine ring, an ethoxyphenyl group, and a phenethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of p-ethoxyphenylacetic acid with phenethylamine to form an amide intermediate. This intermediate is then reacted with piperidine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(alpha-(p-Methoxyphenyl)phenethyl)-1-piperidineacetamide
- N-(alpha-(p-Propoxyphenyl)phenethyl)-1-piperidineacetamide
- N-(alpha-(p-Butoxyphenyl)phenethyl)-1-piperidineacetamide
Uniqueness
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
36838-40-1 |
|---|---|
Formule moléculaire |
C23H30N2O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-[1-(4-ethoxyphenyl)-2-phenylethyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-21-13-11-20(12-14-21)22(17-19-9-5-3-6-10-19)24-23(26)18-25-15-7-4-8-16-25/h3,5-6,9-14,22H,2,4,7-8,15-18H2,1H3,(H,24,26) |
Clé InChI |
SQZYSZBLKALDPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)NC(=O)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


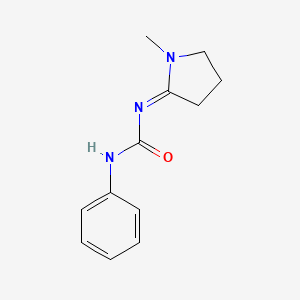
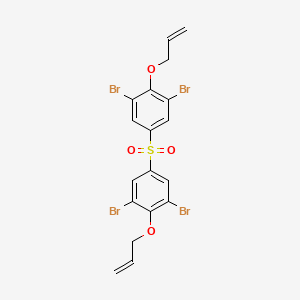

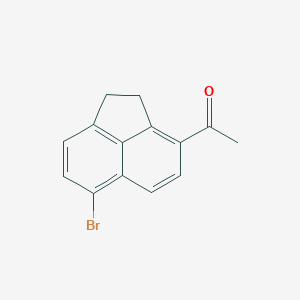
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
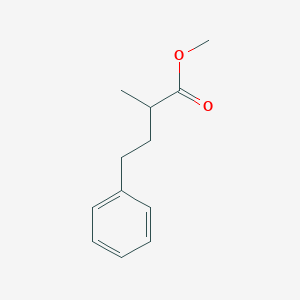
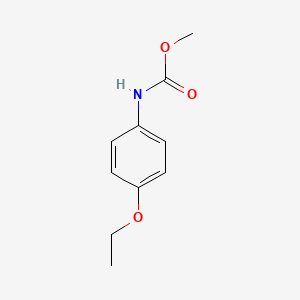
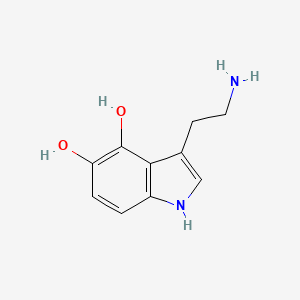
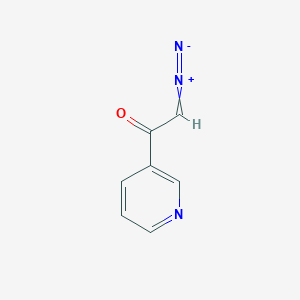
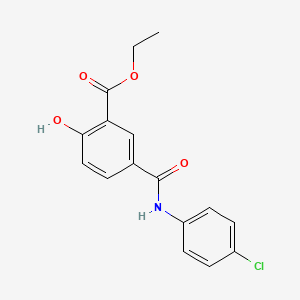
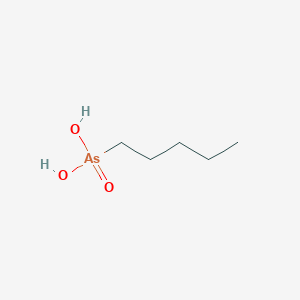
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
